2-Bromo alpha-ethynyl 4-thiazolemethanol
Description
2-Bromo alpha-ethynyl 4-thiazolemethanol (chemical formula: C₆H₅BrNOS) is a brominated thiazole derivative characterized by a thiazole ring substituted with a bromine atom at the 2-position, an ethynyl group at the alpha position, and a hydroxymethyl group at the 4-position. The ethynyl group facilitates click chemistry applications, while the bromine atom enhances electrophilic substitution reactivity, making it a versatile intermediate in organic synthesis .
Thiazole derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties. The presence of bromine in this compound may enhance its binding affinity to biological targets, such as kinases or bacterial enzymes, by introducing steric and electronic effects .
Properties
Molecular Formula |
C6H4BrNOS |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
1-(2-bromo-1,3-thiazol-4-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C6H4BrNOS/c1-2-5(9)4-3-10-6(7)8-4/h1,3,5,9H |
InChI Key |
OJMABXSKPBAOGB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CSC(=N1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Bromo alpha-ethynyl 4-thiazolemethanol with structurally analogous brominated thiazole derivatives, highlighting key differences in substituents, molecular properties, and applications.
Key Structural and Functional Differences
Substituent Effects on Reactivity: The ethynyl group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in non-ethynylated analogs like 2-Bromo-4'-(2-thiazolyl)acetophenone . Fluorinated derivatives (e.g., the trifluoromethylphenyl analog in ) exhibit increased metabolic stability and membrane permeability compared to non-fluorinated counterparts.
Biological Activity: Compounds with hydroxymethyl groups (e.g., this compound and [2-(aminomethyl)-1,3-thiazol-4-yl]methanol) show enhanced solubility, making them preferable for aqueous biological assays .
In contrast, dihydrochloride salts (e.g., ) are less volatile but may require pH stabilization.
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